1-(2-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Description
1-(2-bromophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrrolidin-2-one derivatives, which have been studied for their diverse biological activities.
Scientific Research Applications
Synthesis and Biological Activity
1-(2-Bromophenyl)-4-(1-Propyl-1H-Benzimidazol-2-yl)Pyrrolidin-2-one represents a class of compounds with potential applications in the development of new pharmacological agents. A study on the synthesis and toxicity evaluation of new pyrrole derivatives, designed as chemical analogs of 1,4-dihydropyridines drugs to develop future new calcium channel blockers, indicates that such compounds can exhibit biological activity with low acute toxicity. This suggests the potential of this compound derivatives for therapeutic applications, demonstrating minimal phytotoxicity and moderate to high toxicity in certain tests, similar to known calcium channel blockers like nifedipine (Ivan et al., 2021).
Chemotherapeutic Potential
Further, the exploration of ruthenium(II) arene compounds with similar structural motifs highlights their potential in cancer therapy. These compounds, featuring benzimidazole derivatives, have been evaluated for their cytotoxic activity in various cell lines, establishing structure-activity relationships. The study suggests that these compounds can bind to DNA and inhibit CDK1, proposing a multitarget mechanism for their biological activity. This underscores the relevance of this compound derivatives in the design of new anticancer agents (Martínez-Alonso et al., 2014).
Luminescent Materials
The synthesis and characterization of ligands and their complexes with potential applications in luminescent materials also present an avenue for the application of compounds with the this compound structure. Studies have shown that certain benzimidazole derivatives can exhibit fluorescent emissions, making them suitable for use in the development of luminescent materials. These materials can be utilized in various fields, including sensor technologies and electronic displays, demonstrating the versatility of such compounds in scientific research beyond pharmaceutical applications (Liu, Jia, & Wang, 2005).
Coordination Polymers
Additionally, the construction of coordination polymers using benzimidazole derivatives as bridging ligands indicates the potential of this compound in material science. These polymers exhibit unique structural characteristics and can be designed for specific applications, including catalysis, gas storage, and separation processes. The ability to form one-dimensional polymers that are further crosslinked into multidimensional networks through hydrogen bonds and π-π interactions showcases the structural versatility and application potential of these compounds (Zhang et al., 2013).
properties
IUPAC Name |
1-(2-bromophenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h3-10,14H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHYHUFJSFKDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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